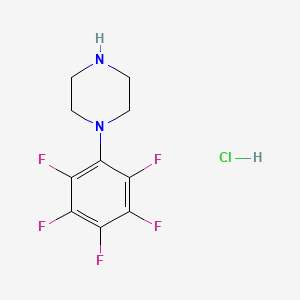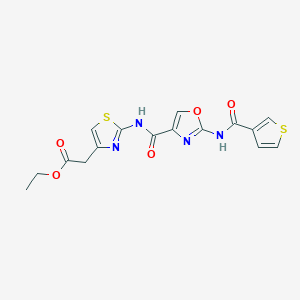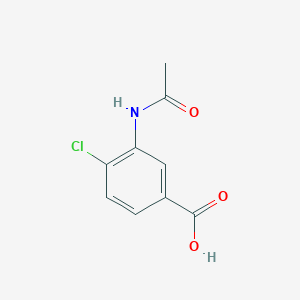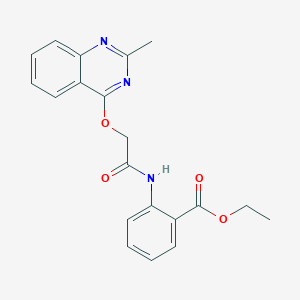
1-(Pentafluorophenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pentafluorophenyl)piperazine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H9F5N2 HCl and a molecular weight of 288.64 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Pentafluorophenyl)piperazine hydrochloride, has been the subject of numerous studies . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for 1-(Pentafluorophenyl)piperazine hydrochloride is 1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H .Physical And Chemical Properties Analysis
1-(Pentafluorophenyl)piperazine hydrochloride is a powder with a melting point of 155-156 degrees Celsius .科学的研究の応用
Synthesis and Characterization
- Synthesis of piperazine derivatives, including 1-(pentafluorophenyl)piperazine hydrochloride, is a key area of research. These compounds are synthesized for various pharmaceutical and industrial applications. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride is explored as a pharmaceutical intermediate (Mai, 2005). Similarly, studies on 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, discuss its synthesis and the factors influencing its production (Quan, 2006).
Catalysis and Pharmaceutical Synthesis
- Research on piperazine derivatives also involves catalysis processes. A study involving rhodium-catalyzed hydroformylation as a key step in synthesizing neuroleptic agents Fluspirilen and Penfluridol highlights the significance of such derivatives in pharmaceutical synthesis (Botteghi et al., 2001). This underscores the role of piperazine derivatives in the development of drugs for neurological conditions.
Structural and Biological Properties
- Investigations into the structural and biological properties of piperazine derivatives, including their synthesis and potential applications in drug development, are prominent. The study of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, for example, reveals insights into its structural, electronic, and biological properties, suggesting potential applications in cancer treatment (Bhat et al., 2018).
Pharmaceutical Intermediates
- The role of 1-(pentafluorophenyl)piperazine hydrochloride as a pharmaceutical intermediate is significant. Various studies have explored the synthesis of similar piperazine derivatives as intermediates in the production of various pharmaceutical compounds. For example, the preparation methods and synthetic routes for 1-(2,3-(dichloro-)phenyl)piperazine, used as a pharmaceutical intermediate, have been researched extensively (Ning-wei, 2006).
Analytical and Detection Methods
- Analytical methods for detecting piperazine derivatives in biological samples are another area of research. For instance, a study developed an analytical method for detecting 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in drug addicts' fluids, highlighting the importance of piperazine derivatives in forensic science (Chang et al., 2017).
Safety and Hazards
The safety information for 1-(Pentafluorophenyl)piperazine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEBBGHCUNZTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)

![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B2594190.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)




![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)